molecular formula C12H19N3O7Si2 B14251153 Triethoxysilyl 2,4-dinitrophenylaminosilane CAS No. 184770-32-9

Triethoxysilyl 2,4-dinitrophenylaminosilane

Cat. No.: B14251153
CAS No.: 184770-32-9
M. Wt: 373.47 g/mol
InChI Key: VUMGMVRWMGEXGM-UHFFFAOYSA-N
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Description

Triethoxysilyl 2,4-dinitrophenylaminosilane is an organic-inorganic hybrid compound that combines the properties of both organic and inorganic materials. This compound is known for its unique chemical structure, which includes a triethoxysilyl group and a 2,4-dinitrophenylamino group. It is used in various scientific and industrial applications due to its ability to form strong chemical bonds with both organic and inorganic substrates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethoxysilyl 2,4-dinitrophenylaminosilane typically involves the reaction of 2,4-dinitrophenylamine with a triethoxysilane derivative. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pressure conditions. The process involves the formation of a covalent bond between the silicon atom of the triethoxysilane group and the nitrogen atom of the 2,4-dinitrophenylamino group .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials to the desired product. The final product is then purified using techniques such as distillation or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Triethoxysilyl 2,4-dinitrophenylaminosilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Triethoxysilyl 2,4-dinitrophenylaminosilane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Triethoxysilyl 2,4-dinitrophenylaminosilane involves the formation of strong covalent bonds with both organic and inorganic substrates. The triethoxysilyl group can undergo hydrolysis and condensation reactions to form a stable siloxane network, while the 2,4-dinitrophenylamino group can participate in various substitution reactions. These chemical interactions enable the compound to modify surfaces and create hybrid materials with unique properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triethoxysilyl 2,4-dinitrophenylaminosilane is unique due to the presence of both triethoxysilyl and 2,4-dinitrophenylamino groups in its structure. This combination allows it to participate in a wide range of chemical reactions and form strong bonds with both organic and inorganic substrates. Its ability to create hybrid materials with unique properties makes it valuable in various scientific and industrial applications .

Properties

CAS No.

184770-32-9

Molecular Formula

C12H19N3O7Si2

Molecular Weight

373.47 g/mol

InChI

InChI=1S/C12H19N3O7Si2/c1-4-20-24(21-5-2,22-6-3)23-13-11-8-7-10(14(16)17)9-12(11)15(18)19/h7-9,13H,4-6H2,1-3H3

InChI Key

VUMGMVRWMGEXGM-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](OCC)(OCC)[Si]NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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